molecular formula C8H16ClNO2 B14891465 3-(Aminomethyl)-5-chloro-5-methylhexanoic acid

3-(Aminomethyl)-5-chloro-5-methylhexanoic acid

Cat. No.: B14891465
M. Wt: 193.67 g/mol
InChI Key: SPUGBYCRPLTPML-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-chloro-5-methylhexanoic acid is a chemical compound that belongs to the class of amino acids It is structurally related to gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-chloro-5-methylhexanoic acid can be achieved through several methods. One common approach involves the reaction of 3-isobutylglutaric anhydride with ammonia to form the intermediate 3-(carbamoylmethyl)-5-methylhexanoic acid, which is then hydrolyzed to yield the desired product . Another method involves the use of acetic anhydride and methyl tert-butyl ether (MTBE) to produce the intermediate, followed by hydrolysis .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthesis stages to achieve higher yields and purity. This includes the use of appropriate solvents and reagents that are cost-effective and environmentally friendly . The process may also involve the recovery and reuse of reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-chloro-5-methylhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-chloro-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. As a structural analog of GABA, it can bind to GABA receptors in the central nervous system, leading to the modulation of neuronal excitability. This interaction results in the opening of chloride channels and subsequent hyperpolarization of neurons, which decreases neuronal excitability and exerts an inhibitory effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)-5-chloro-5-methylhexanoic acid is unique due to its specific structural modifications, such as the presence of a chlorine atom and a methyl group. These modifications can influence its binding affinity and selectivity for GABA receptors, potentially leading to distinct pharmacological effects compared to other GABA analogs .

Properties

IUPAC Name

3-(aminomethyl)-5-chloro-5-methylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO2/c1-8(2,9)4-6(5-10)3-7(11)12/h6H,3-5,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUGBYCRPLTPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(CC(=O)O)CN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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